molecular formula C13H20BNO3 B2472595 4-Methoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline CAS No. 2088729-76-2

4-Methoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Cat. No.: B2472595
CAS No.: 2088729-76-2
M. Wt: 249.12
InChI Key: IKTDVMGZTODMOF-UHFFFAOYSA-N
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Description

4-Methoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline ( 2088729-76-2) is a high-value boronic ester derivative of aniline that serves as a versatile building block in organic synthesis and pharmaceutical research . This compound, with a molecular formula of C13H20BNO3 and a molecular weight of 249.12 g/mol, features a stable pinacol boronate group protected by a 1,3,2-dioxaborolane moiety, which enhances its stability and shelf-life compared to boronic acids . The simultaneous presence of an electron-donating methoxy group, a nucleophilic aniline group, and the boronic ester makes this compound a uniquely functionalized intermediate for constructing complex molecules . Its primary application is in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, where it acts as a key partner to form biaryl bonds essential in active pharmaceutical ingredients (APIs), agrochemicals, and organic materials . The aniline group allows for further selective functionalization, enabling derivatization to amides, imines, or ureas, or serving as an anchor for peptide modification . This versatility makes it a critical reagent in medicinal chemistry for drug discovery and in materials science for the development of dyes, sensors, and advanced functional polymers. Please note that this product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. This compound has associated hazard warnings. Please consult the Safety Data Sheet (SDS) for proper handling, which includes the statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BNO3/c1-12(2)13(3,4)18-14(17-12)10-8-9(15)6-7-11(10)16-5/h6-8H,15H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKTDVMGZTODMOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-Methoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves the reaction of 4-methoxyaniline with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and at elevated temperatures to facilitate the formation of the boronic ester. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

4-Methoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

4-Methoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has shown potential in medicinal chemistry due to its biological activities:

  • Anticancer Activity : Studies indicate that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including breast cancer cells (MDA-MB-231), with an IC50 value of 0.126 µM. This suggests a high potency against cancer cells while sparing normal cells .
  • Mechanism of Action : The compound acts as a competitive inhibitor of enzymes involved in cancer progression, specifically matrix metalloproteinases (MMP-2 and MMP-9), which are critical for tumor invasion and metastasis. Its low toxicity profile during animal studies further supports its potential therapeutic use .

Antimicrobial Applications

The compound has demonstrated moderate antimicrobial activity against several bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus4–8
Mycobacterium abscessus8
Mycobacterium smegmatis6

This antimicrobial efficacy highlights its potential use in developing new antibiotics or treatments for resistant bacterial infections .

Organic Synthesis

This compound serves as a versatile reagent in organic synthesis:

  • Borylation Reactions : The compound can participate in borylation reactions, which are essential for forming carbon-boron bonds in organic molecules. This is particularly useful in synthesizing complex organic compounds and pharmaceuticals .

Case Study 1: Anticancer Efficacy

In vitro studies were conducted on MDA-MB-231 breast cancer cells:

TreatmentIC50 (µM)Effect on Normal Cells
Compound Treatment0.126Low (19-fold lesser effect)

This case study illustrates the selective toxicity of the compound towards cancerous cells compared to normal cells, indicating its potential for targeted cancer therapies .

Case Study 2: Antimicrobial Activity

A controlled laboratory study evaluated the antimicrobial efficacy against various bacterial strains:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus4–8
Mycobacterium abscessus8
Mycobacterium smegmatis6

These results suggest that the compound could be further explored as a lead compound for antibiotic development .

Mechanism of Action

The mechanism of action of 4-Methoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline involves its ability to form stable complexes with various molecular targets. The boronic ester moiety can interact with diols and other nucleophiles, facilitating the formation of covalent bonds. This property is exploited in various chemical reactions and applications, such as in the development of sensors and catalysts .

Comparison with Similar Compounds

Structural Isomerism and Substituent Positioning

Key structural analogs differ in the positions of the methoxy and boronate groups on the aniline ring. These positional changes significantly impact electronic properties, steric hindrance, and reactivity:

Compound Name Substituent Positions Molecular Formula Molar Mass (g/mol) Melting Point (°C) CAS Number
4-Methoxy-3-(tetramethyl-dioxaborolan-2-yl)aniline (Target) -NH₂ (1), -OCH₃ (4), -Bpin (3) C₁₃H₂₀BNO₃ 249.11 Not reported 2088729-76-2
4-Methoxy-2-(tetramethyl-dioxaborolan-2-yl)aniline -NH₂ (1), -OCH₃ (4), -Bpin (2) C₁₃H₂₀BNO₃ 249.11 Not reported 1279722-88-1
2-Methoxy-4-(tetramethyl-dioxaborolan-2-yl)aniline -NH₂ (1), -OCH₃ (2), -Bpin (4) C₁₃H₂₀BNO₃ 249.11 Not reported 461699-81-0
3-(Tetramethyl-dioxaborolan-2-yl)aniline -NH₂ (1), -Bpin (3) C₁₂H₁₈BNO₂ 219.09 165–170 214360-73-3
2-(Tetramethyl-dioxaborolan-2-yl)aniline -NH₂ (1), -Bpin (2) C₁₂H₁₈BNO₂ 219.09 Not reported 191171-55-8

Key Observations :

  • Electronic Effects: The methoxy group at position 4 (target compound) is para to -NH₂, enhancing electron density at the boronate-bearing position (meta), which may accelerate electrophilic substitution or cross-coupling reactions.
  • Steric Considerations : The 4-methoxy-3-boronate isomer (target) avoids direct steric clashes between substituents, unlike the 4-methoxy-2-boronate analog, where -OCH₃ and -Bpin are adjacent .

Reactivity in Cross-Coupling Reactions

The target compound’s meta-boronate and para-methoxy configuration optimizes it for Suzuki-Miyaura reactions. For example:

  • Pd-Catalyzed Coupling : In , a related boronate (5-(2-methoxyethoxy)-2-boronate-4-CF₃-aniline) underwent coupling with aryl halides using Pd(OAc)₂ and a phosphine ligand, yielding 14% product. The target compound’s electronic profile likely improves yields due to reduced steric interference .

Physicochemical Properties

  • Solubility: The methoxy group enhances solubility in polar aprotic solvents (e.g., dioxane, THF) compared to non-methoxy analogs .
  • Stability : All pinacol boronic esters exhibit superior moisture stability compared to boronic acids. However, analogs with electron-withdrawing groups (e.g., -CF₃ in ) may show reduced stability under acidic conditions .

Commercial Availability and Pricing

  • Target Compound : Available at 96% purity (PN-0788) for ~¥7,000/5g ().
  • 4-(Tetramethyl-dioxaborolan-2-yl)aniline : Priced at ~¥25,500/25g (95% purity) ().
  • 2-Methoxy-5-boronate Analogs : Higher cost (~¥20,300/5g) due to specialized synthesis ().

Stability and Handling

  • Storage : All analogs require storage at 2–8°C in light-protected containers to prevent boronate hydrolysis .
  • Decomposition Risks : Acidic or aqueous conditions cleave the pinacol boronate to boronic acid, necessitating anhydrous reaction setups .

Biological Activity

4-Methoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, known for its unique structural characteristics, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a methoxy group and a boron-containing dioxaborolane moiety, which may influence its pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C13H20BNO3\text{C}_{13}\text{H}_{20}\text{BNO}_{3}

Key Properties

PropertyValue
Molecular Weight249.11 g/mol
Purity>98%
AppearanceWhite to Yellow Powder
Melting Point166 °C

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Research indicates that compounds containing dioxaborolane structures can act as enzyme inhibitors or modulators in several pathways.

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains. For example, it has shown activity against multidrug-resistant strains of Staphylococcus aureus with minimum inhibitory concentration (MIC) values ranging from 4–8 μg/mL .
  • Anticancer Potential : The compound has been evaluated for its anticancer effects in various cell lines. In particular, it demonstrated significant growth inhibition in MDA-MB-231 triple-negative breast cancer cells with an IC50 value of 0.126 μM . This selectivity suggests potential for targeted cancer therapy.
  • Inhibition of Matrix Metalloproteinases (MMPs) : The compound has shown inhibitory effects on MMP-2 and MMP-9, which are implicated in cancer metastasis and tissue remodeling . This could indicate a role in preventing tumor spread.

Case Study 1: Antimicrobial Efficacy

A study conducted on the efficacy of various dioxaborolane derivatives indicated that this compound exhibited promising antimicrobial activity against resistant strains of bacteria. The research highlighted its potential as a lead compound for developing new antibiotics .

Case Study 2: Anticancer Research

In a preclinical trial involving the MDA-MB-231 cell line, treatment with the compound resulted in a notable reduction in cell viability compared to controls. The study reported an IC50 value significantly lower than conventional chemotherapeutics like 5-Fluorouracil (5-FU), suggesting enhanced efficacy and selectivity towards cancer cells .

Q & A

Q. Basic

  • ¹H/¹³C NMR : Confirms substitution patterns (e.g., methoxy at C4, boronate at C3) and amine proton integration .
  • ¹¹B NMR : Validates boronic ester formation (δ ~30 ppm for pinacol boronate) .
  • FTIR : Identifies B-O stretching (~1350 cm⁻¹) and N-H bending (~1600 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Determines molecular ion accuracy (±5 ppm) .

How can researchers address competing side reactions, such as protodeboronation, during Suzuki-Miyaura cross-coupling reactions involving this boronic ester?

Q. Advanced

  • Optimized Base : Use Cs₂CO₃ or K₃PO₄ to stabilize the boronate intermediate and reduce hydrolysis .
  • Ligand Selection : Bulky ligands (e.g., SPhos) enhance oxidative addition efficiency and reduce β-hydride elimination .
  • Additives : Include molecular sieves or stabilizers like BHT to mitigate boronic acid degradation .

What strategies are employed to enhance the stability of the tetramethyl dioxaborolane group under varying storage conditions?

Q. Advanced

  • Inert Storage : Keep under nitrogen/argon at –20°C to prevent hydrolysis .
  • Lyophilization : Remove trace water via freeze-drying in non-polar solvents (e.g., hexane) .
  • Stabilized Formulations : Co-crystallize with stabilizing agents (e.g., crown ethers) to shield the boronate .

What are the primary applications of this compound in current organic synthesis methodologies?

Q. Basic

  • Suzuki-Miyaura Cross-Coupling : Forms biaryl motifs for pharmaceuticals (e.g., kinase inhibitors) and materials (e.g., OLEDs) .
  • Covalent Organic Frameworks (COFs) : Serves as a boronate building block for porous materials .

In the context of COFs, how is this compound utilized as a building block, and what challenges arise in achieving high crystallinity?

Q. Advanced

  • Application : Forms reversible boronate ester linkages with diols or catechols to create 2D/3D frameworks .
  • Challenges :
    • Kinetic Trapping : Rapid bond formation leads to amorphous phases; slow crystallization under solvothermal conditions is required.
    • Hydrolysis Sensitivity : Moisture degrades boronate linkages, necessitating anhydrous synthesis .

What are the critical parameters to monitor during purification using column chromatography?

Q. Basic

  • Eluent Polarity : Use hexane/EtOAc gradients (e.g., 9:1 to 4:1) to separate boronate esters from polar byproducts .
  • Silica Activity : Activate silica at 120°C to improve resolution of amine-containing compounds .

How does the methoxy group influence the electronic and steric properties of this compound in cross-coupling reactions?

Q. Advanced

  • Electronic Effects : Methoxy’s electron-donating nature increases electron density at the aryl ring, accelerating oxidative addition but potentially reducing electrophilicity at the boron site .
  • Steric Effects : Ortho-substitution (C3 boronate) creates steric hindrance, favoring coupling at less hindered positions .

What are the common degradation products observed for this compound, and how can they be identified?

Q. Basic

  • Protodeboronation : Yields 4-methoxy-3-hydroxyaniline, detected via LC-MS (m/z ~154) .
  • Hydrolysis : Boronate ester converts to boronic acid (identified by ¹¹B NMR δ ~28 ppm) .

What computational methods predict the reactivity and regioselectivity of this compound in palladium-catalyzed reactions?

Q. Advanced

  • DFT Calculations : Model transition states to predict coupling efficiency and site selectivity .
  • Molecular Docking : Simulate interactions with catalytic palladium complexes to optimize ligand design .

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